molecular formula C13H21NO B13287269 4-methoxy-N-(2-methylpentan-3-yl)aniline

4-methoxy-N-(2-methylpentan-3-yl)aniline

Cat. No.: B13287269
M. Wt: 207.31 g/mol
InChI Key: WLSJGOXRVOLYAR-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylpentan-3-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group or the aniline nitrogen can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(2-methylpentan-3-yl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 4-methoxy-N-(2-methylpentan-3-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylpentan-2-yl)aniline
  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • 3-methyl-N-(2-methylpentan-2-yl)aniline

Uniqueness

4-methoxy-N-(2-methylpentan-3-yl)aniline stands out due to its specific steric hindrance and electronic properties, making it a valuable building block for the synthesis of drug candidates and other complex organic molecules. Its unique structure provides distinct advantages in terms of reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C13H21NO/c1-5-13(10(2)3)14-11-6-8-12(15-4)9-7-11/h6-10,13-14H,5H2,1-4H3

InChI Key

WLSJGOXRVOLYAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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